molecular formula C18H20N2O2 B1602520 Benzyl 2-phenylpiperazine-1-carboxylate CAS No. 912763-14-5

Benzyl 2-phenylpiperazine-1-carboxylate

Cat. No. B1602520
M. Wt: 296.4 g/mol
InChI Key: OSZLLPOULCKUCI-UHFFFAOYSA-N
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Description

Benzyl 2-phenylpiperazine-1-carboxylate, also known as BZP, is a synthetic stimulant drug. It has a CAS Number of 912763-14-5 and a molecular weight of 296.37 . It was first synthesized in the 1970s and belongs to the class of piperazine derivatives. It is structurally similar to amphetamines.


Molecular Structure Analysis

The IUPAC name for this compound is benzyl 2-phenyl-1-piperazinecarboxylate . The InChI code is 1S/C18H20N2O2/c21-18(22-14-15-7-3-1-4-8-15)20-12-11-19-13-17(20)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2 .


Physical And Chemical Properties Analysis

This compound has a storage temperature of 28 C .

Scientific Research Applications

Catalytic Reactions

Research demonstrates innovative methods for the carboxylation of benzyl halides, a process closely related to the synthesis of compounds like Benzyl 2-phenylpiperazine-1-carboxylate. For instance, a novel nickel-catalyzed carboxylation of benzyl halides with CO2 was developed, offering a user-friendly and straightforward protocol for assembling phenylacetic acids (León, Correa, & Martín, 2013). Similarly, the photocarboxylation of benzylic C–H bonds with CO2 into 2-arylpropionic acids was achieved under metal-free conditions, highlighting a new strategy for synthesizing drug-like molecules (Meng et al., 2019).

Chemical Synthesis

Electrocarboxylation methods for benzyl chlorides at silver cathodes have been extensively studied, providing insights into the synthesis of carboxylic acids from benzyl chlorides, which is essential for constructing Benzyl 2-phenylpiperazine-1-carboxylate-like compounds (Scialdone et al., 2008). Additionally, palladium-catalyzed carboxylation of benzyl chlorides with CO2, using manganese and magnesium chloride, represents another method for direct carboxylation, contributing to the synthesis of phenylacetic acids (Zhang et al., 2015).

Enzymatic Studies and Molecular Interactions

Benzyl 2-phenylpiperazine-1-carboxylate-related compounds have been studied for their enzymatic interactions. For instance, proline-based carbamates, structurally similar to Benzyl 2-phenylpiperazine-1-carboxylate, have been evaluated for their ability to inhibit cholinesterases, with some showing moderate inhibitory effects (Pizova et al., 2017). Additionally, research on 1-benzyl-5-phenyltetrazole derivatives, which bear structural resemblance, showed promising activity for P2X7 receptors, an important target in neuropathic pain treatment (Nelson et al., 2006).

Electrochemical and Photocatalytic Methods

The electrocarboxylation of benzyl chlorides in ionic liquids and the use of electrogenerated Sm(II) for carboxylation of benzyl halides under mild conditions represent novel electrochemical approaches relevant to the synthesis of Benzyl 2-phenylpiperazine-1-carboxylate and related compounds (Niu et al., 2009), (Bazzi, Schulz, & Mellah, 2019). Moreover, photoinduced carboxylation reactions of benzylic and aliphatic C-H bonds with CO2, as demonstrated in recent studies, indicate a potential avenue for synthesizing phenylacetic acid derivatives, closely related to Benzyl 2-phenylpiperazine-1-carboxylate (Ishida et al., 2019).

Safety And Hazards

The safety information for Benzyl 2-phenylpiperazine-1-carboxylate is available in the Material Safety Data Sheet (MSDS) . It’s important to handle this compound with care, following all safety precautions mentioned in the MSDS.

properties

IUPAC Name

benzyl 2-phenylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(22-14-15-7-3-1-4-8-15)20-12-11-19-13-17(20)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZLLPOULCKUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587587
Record name Benzyl 2-phenylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-phenylpiperazine-1-carboxylate

CAS RN

912763-14-5
Record name Benzyl 2-phenylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 1-benzyl 4-tert-butyl 2-phenylpiperazine-1,4-dicarboxylate (0.84 g, 2.12 mmol) in dichloromethane (5.0 mL) added drop wise trifluoroacetic acid (5.0 mL) and maintained at 25° C. for 90 minutes. The reaction mixture was concentrated, and the residue dissolved in ethyl acetate (60 mL). The solution was washed with saturated aqueous sodium carbonate (30 mL) and brine (20 mL), and then dried over anhydrous sodium sulfate, filtered and concentrated to yield benzyl 2-phenylpiperazine-1-carboxylate (0.59 g, 94% yield). MS (EI) for C18H20N2O2: 297 (MH+).
Name
1-benzyl 4-tert-butyl 2-phenylpiperazine-1,4-dicarboxylate
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JD Firth, P O'Brien, L Ferris - The Journal of organic chemistry, 2017 - ACS Publications
To provide α-substituted piperazines for early stage medicinal chemistry studies, a simple, general synthetic approach is required. Here, we report the development of two general and …
Number of citations: 12 pubs.acs.org
V Albanese, C Ruzza, E Marzola… - Journal of Medicinal …, 2021 - ACS Publications
Neuropeptide S modulates important neurobiological functions including locomotion, anxiety, and drug abuse through interaction with its G protein-coupled receptor known as …
Number of citations: 5 pubs.acs.org
ED Mock, I Kotsogianni, WPF Driever… - Journal of Medicinal …, 2020 - ACS Publications
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is regarded as the main enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a family of bioactive …
Number of citations: 8 pubs.acs.org

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